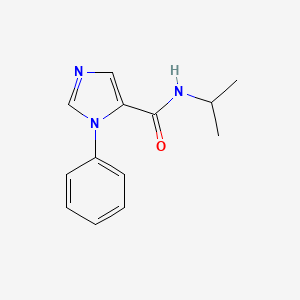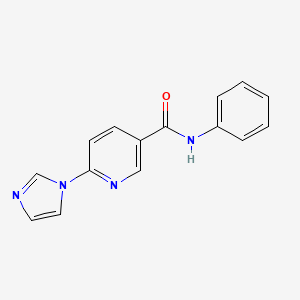
3-phenyl-N-propan-2-ylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-propan-2-ylimidazole-4-carboxamide, commonly known as PAC, is a chemical compound that belongs to the class of imidazole derivatives. PAC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of PAC is not fully understood. However, several studies have suggested that PAC exerts its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. PAC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. PAC has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
PAC has been reported to exhibit several biochemical and physiological effects. PAC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PAC has also been reported to induce apoptosis, a programmed cell death process, in cancer cells. PAC has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in the regulation of neurological functions.
Vorteile Und Einschränkungen Für Laborexperimente
PAC has several advantages for lab experiments. PAC is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. PAC is also stable under normal laboratory conditions, making it suitable for long-term storage. However, PAC has some limitations for lab experiments. PAC is insoluble in water, and its solubility in organic solvents is limited. PAC is also relatively expensive compared to other chemical compounds.
Zukünftige Richtungen
Several future directions can be explored in the field of PAC research. One potential future direction is to investigate the potential use of PAC as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the potential use of PAC as a chemotherapeutic agent for various types of cancer. Additionally, future studies can focus on elucidating the molecular targets and mechanisms of action of PAC to gain a better understanding of its pharmacological effects.
Conclusion
In conclusion, PAC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PAC has been reported to exhibit several pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. PAC has several advantages for lab experiments, including easy synthesis and stability under normal laboratory conditions. However, PAC has some limitations for lab experiments, including limited solubility and relatively high cost. Several future directions can be explored in the field of PAC research, including investigating its potential use as a therapeutic agent for neurological disorders and cancer, and elucidating its molecular targets and mechanisms of action.
Synthesemethoden
The synthesis of PAC involves the reaction of 2-phenylpropene-1-amine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields PAC as a white crystalline solid with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
PAC has been extensively studied for its potential application in medicinal chemistry. Several studies have reported the anti-inflammatory, anti-cancer, and anti-viral properties of PAC. PAC has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)12-8-14-9-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNTSCZQXFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)
![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)

![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

